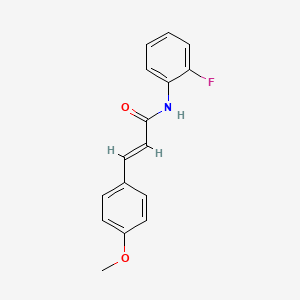

![molecular formula C15H22N4O4S B5556803 6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone" involves multiple steps, including the synthesis of stereoisomers due to the presence of asymmetric centers in the structure. For example, the synthesis of similar pyridazinone derivatives involves creating a mixture of stereoisomers, which exhibit different pharmacological profiles (Howson et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple stereocenters, leading to various stereoisomers. Each stereoisomer can exhibit distinct biological activities, highlighting the importance of stereochemistry in the synthesis and analysis of such compounds (Howson et al., 1988).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Activity of Stereoisomers : The synthesis of four stereoisomers of a related compound demonstrated a combination of vasodilation and beta-adrenergic antagonist activity. One isomer showed a slightly better profile than the complete mixture, indicating the importance of stereochemistry in biological activity (Howson et al., 1988).

Molecular Docking and Screening

Novel Pyridine Derivatives : A study on novel pyridine derivatives, starting from a related compound, involved in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Antitumor Activity

N-heterocycles Derived from Pyrazolyl-substituted 2(3H)-furanone : The synthesis of various N-heterocycles showed significant anticancer activity against multiple carcinoma cell lines. Compound 6a, in particular, was more potent than the reference drug, Doxorubicin (Abou-Elmagd et al., 2016).

Antioxidant Agents

Acryloyl Isothiocyanate Derivatives : The synthesis of novel heterocyclic compounds, including pyrimidine, triazole, and thiadiazolopyrimidine derivatives, showed significant antioxidant activity. Notably, pyrimidinethione derivatives were the most potent (El‐Badawy et al., 2021).

Herbicide Action Mechanism

Pyridazinone Herbicides : The mode of action of pyridazinone herbicides on photosynthesis inhibition in plants was studied, offering insights into their phytotoxicity and potential agricultural applications (Hilton et al., 1969).

Antihypertensive Activity

Potassium Channel Activators : A series of compounds, including pyridazinones, demonstrated antihypertensive activity and were identified as new potassium channel activators. These findings highlight the potential for developing novel antihypertensive drugs (Bergmann & Gericke, 1990).

Propiedades

IUPAC Name |

3-[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c20-14-4-3-11(16-17-14)15(21)19-6-5-18(7-10-1-2-10)12-8-24(22,23)9-13(12)19/h10,12-13H,1-9H2,(H,17,20)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCCWHXIXHUPOH-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4=NNC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)C4=NNC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)